N-(2-Amino-1-naphthalen-2-ylethyl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
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Overview
Description
N-(2-Amino-1-naphthalen-2-ylethyl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride typically involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 2,5-dimethylpyrazole-3-carboxylic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-naphthalen-2-ylethyl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and pyrazole groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2-Amino-1-naphthalen-2-ylethyl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-naphthalen-2-ylethyl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride
- N-(2-Amino-1-naphthalen-2-ylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide;hydrochloride
- N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride
Uniqueness
N-(2-Amino-1-naphthalen-2-ylethyl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of the naphthalene and pyrazole moieties imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O.ClH/c1-12-9-17(22(2)21-12)18(23)20-16(11-19)15-8-7-13-5-3-4-6-14(13)10-15;/h3-10,16H,11,19H2,1-2H3,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFFDYQRNWDXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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